

## In vivo efficacy comparison of Usp28-IN-4 and other DUB inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



# In Vivo Efficacy of USP28 Inhibitors: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo efficacy comparison of **Usp28-IN-4** and other prominent deubiquitinase (DUB) inhibitors. The data presented is compiled from various preclinical studies, offering a side-by-side look at their anti-tumor activities, target pathways, and experimental protocols.

Deubiquitinating enzymes (DUBs) have emerged as a promising class of therapeutic targets in oncology.[1] By reversing the ubiquitination process, DUBs can rescue oncoproteins from degradation, thereby promoting cancer cell survival and proliferation. USP28 (Ubiquitin-Specific Protease 28) is a DUB frequently overexpressed in various cancers, where it stabilizes key oncogenic proteins like c-Myc, Notch1, and c-Jun.[2][3][4][5] This central role has spurred the development of potent and selective USP28 inhibitors.

This guide focuses on **Usp28-IN-4** and other notable DUB inhibitors that have demonstrated in vivo efficacy, including those targeting USP28 and other DUBs implicated in cancer.

### Comparative In Vivo Efficacy of DUB Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of various DUB inhibitors across different cancer models.



Table 1: In Vivo Efficacy of USP28 Inhibitors



| Inhibitor  | Cancer Model                                                                                                                                                                            | Dosage and<br>Administration                                                                                                               | Key Findings                                                                                                                          |
|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Usp28-IN-4 | Colorectal Cancer                                                                                                                                                                       | Not explicitly detailed in the provided search results, but enhances the sensitivity of colorectal cancer cells to Regorafenib.[6]         | Down-regulates the cellular level of c-Myc by enhancing its degradation via the ubiquitin-proteasome system.[6]                       |
| FT206      | Squamous Cell Lung Carcinoma (LSCC) xenografts (NCI-H520, CALU-1, LUDLU-1) in NSG mice; autochthonous LSCC in KrasLSL-G12D; Fbxw7flox/flox mice                                         | 75 mg/kg, oral<br>gavage, three times a<br>week for 5 weeks.[7]<br>[8]                                                                     | Significantly reduced LSCC tumor growth and induced tumor regression.[7][8] Well- tolerated with no noticeable adverse effects.[7][8] |
| AZ1        | Colitis-associated tumorigenesis mouse model; AOM/Vil-Cre;Trp53fl/fl mice.                                                                                                              | 20 mg/kg/day,<br>gavage, 6 times a<br>week for 1, 3, and 6<br>weeks.[9] 40 mg/kg,<br>gavage, daily for 7<br>days in a colitis<br>model.[9] | Significantly reduced tumor numbers in the colon and prolonged survival.[9] Attenuated colitis.[9]                                    |
| Vismodegib | Not explicitly detailed for its USP28 inhibitory activity in vivo in the provided search results, but it is an FDA-approved Hedgehog pathway inhibitor that also inhibits USP28.[2][10] | Not applicable for direct comparison of USP28-mediated effects.                                                                            | Downregulates the levels of USP28 substrates c-Myc and Notch1 in colorectal cancer cell lines.[2]                                     |
| CT1113     | Pancreatic cancer<br>CDX model (SW1990<br>cells) in Balb/c nude                                                                                                                         | Pancreatic cancer: Not explicitly detailed. Burkitt Lymphoma: 20                                                                           | Pancreatic cancer: Significant suppression of tumor                                                                                   |



mice; Burkitt Lymphoma xenograft model (Raji cells) in NCG mice. mg/kg, oral gavage, twice daily.[11] growth and decreased MYC levels.[12]
Burkitt Lymphoma:
Significant suppression of tumorigenesis in the spleen and bone marrow.[11]

Table 2: In Vivo Efficacy of Other DUB Inhibitors

| Inhibitor | Target DUB(s) | Cancer Model                                                                            | Dosage and<br>Administration                                                                                    | Key Findings                                                                                                               |
|-----------|---------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| b-AP15    | USP14, UCHL5  | Prostate cancer<br>xenograft (PC-3);<br>Chondrosarcoma<br>xenografts<br>(JJ012, SW1353) | Prostate cancer: Not explicitly detailed. Chondrosarcoma : Not explicitly detailed.                             | Prostate cancer: Strikingly reduced tumor size and weight. [13] Chondrosarcoma : Significantly inhibited tumor growth.[14] |
| VLX1570   | USP14, UCHL5  | Multiple<br>Myeloma                                                                     | Not explicitly detailed in the provided search results for efficacy studies, but a phase 1 study was conducted. | Showed modest anti-myeloma effects, but the trial was terminated due to toxicity.[15]                                      |
| P5091     | USP7          | Colorectal tumor<br>xenograft<br>(HCT116)                                               | Not explicitly detailed.                                                                                        | Suppressed in vivo tumor growth.[16]                                                                                       |



#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.

#### **USP28 Inhibitor Xenograft Models**

- FT206 in Squamous Cell Lung Carcinoma:
  - Cell Lines: NCI-H520, CALU-1, and LUDLU-1 human LSCC cells.
  - Animal Model: Immunodeficient NSG mice.
  - Procedure: 1 x 106 cells were resuspended in 100 μL of PBS:Matrigel (1:1) and injected subcutaneously into the flanks of the mice.
  - Treatment: When tumors became palpable, mice were treated with FT206 at a dose of 75 mg/kg via oral gavage, three times a week for five weeks.
  - Endpoint: Tumor volume and mouse body weight were monitored regularly.[7][8]
- AZ1 in Colitis-Associated Tumorigenesis:
  - Animal Model: AOM/DSS-induced colitis-associated cancer model.
  - Procedure: Mice were subjected to AOM injection and subsequent cycles of DSS in their drinking water to induce colitis and tumorigenesis.
  - Treatment: AZ1 was administered via oral gavage at 20 mg/kg/day, six times a week during the first, third, and sixth weeks of the model.
  - Endpoint: Tumor number and size in the colon were assessed at the end of the study.
- CT1113 in Burkitt Lymphoma:
  - Cell Line: Luciferase-expressing Raji cells.
  - Animal Model: NCG mice.



- Procedure: Cells were injected intravenously into the mice.
- Treatment: Mice were randomized into vehicle and treatment groups. CT1113 was administered at 20 mg/kg body weight twice daily via oral gavage.
- Endpoint: Tumorigenesis was monitored via bioimaging of luciferase activity in the spleen and bone marrow.[11]

#### Other DUB Inhibitor Xenograft Models

- b-AP15 in Prostate Cancer:
  - Cell Line: PC-3 human prostate cancer cells.
  - Animal Model: Nude mice.
  - Procedure: Cells were injected subcutaneously to establish xenografts.
  - Treatment: Once tumors were established, mice were treated with b-AP15.
  - Endpoint: Tumor size, tumor weight, and mouse body weight were measured.[13]
- P5091 in Colorectal Cancer:
  - Cell Line: HCT116 human colorectal carcinoma cells.
  - Animal Model: Xenograft mouse model.
  - Procedure: HCT116 cells were implanted to form tumors.
  - Treatment: P5091 was administered to the tumor-bearing mice.
  - Endpoint: Tumor growth was monitored over time.[16]

### **Signaling Pathways and Mechanisms of Action**

Understanding the signaling pathways affected by these inhibitors is key to elucidating their mechanism of action and potential for combination therapies.



#### **USP28 Inhibition Signaling Pathway**

USP28 primarily functions to stabilize oncoproteins. Its inhibition leads to the degradation of these proteins, impacting downstream signaling pathways that drive cell proliferation and survival.



Click to download full resolution via product page

Caption: USP28 Inhibition Pathway.

#### b-AP15 and VLX1570 Signaling Pathway

These inhibitors target the proteasomal DUBs USP14 and UCHL5, leading to an accumulation of polyubiquitinated proteins and inducing cellular stress responses.





Click to download full resolution via product page

Caption: Proteasomal DUB Inhibition Pathway.

#### **P5091 Signaling Pathway**

P5091 is a selective inhibitor of USP7, a DUB that regulates the stability of numerous proteins, including the key tumor suppressor p53 (via MDM2) and players in the Wnt signaling pathway.



Click to download full resolution via product page

Caption: USP7 Inhibition Pathway.



#### Conclusion

The landscape of DUB inhibitors is rapidly evolving, with several compounds demonstrating promising preclinical in vivo activity. USP28 inhibitors, in particular, hold significant potential due to the central role of USP28 in stabilizing key oncoproteins across a range of malignancies. While direct comparative in vivo studies of **Usp28-IN-4** against other DUB inhibitors are not yet available in the public domain, the existing data for potent USP28 inhibitors like FT206 and AZ1 highlight the therapeutic promise of targeting this enzyme. Further research, including head-to-head in vivo comparisons, will be crucial to fully delineate the therapeutic window and optimal clinical applications for this emerging class of cancer drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 5. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]



- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptordependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo efficacy comparison of Usp28-IN-4 and other DUB inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399517#in-vivo-efficacy-comparison-of-usp28-in-4-and-other-dub-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com